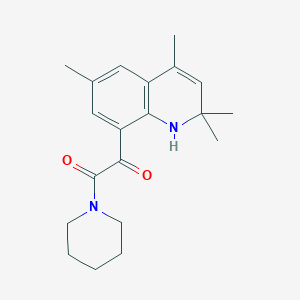![molecular formula C17H19N5O4S B14940338 Methyl 2-[2-{[5-(4-methoxybenzyl)-1,3,5-triazinan-2-yliden]amino}-4-oxo-1,3-thiazol-5(4H)-yliden]acetate](/img/structure/B14940338.png)
Methyl 2-[2-{[5-(4-methoxybenzyl)-1,3,5-triazinan-2-yliden]amino}-4-oxo-1,3-thiazol-5(4H)-yliden]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-[2-{[5-(4-methoxybenzyl)-1,3,5-triazinan-2-yliden]amino}-4-oxo-1,3-thiazol-5(4H)-yliden]acetate is a complex organic compound that features a thiazole ring and a triazinan ring. Thiazole rings are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties . The presence of a methoxybenzyl group and a triazinan ring further enhances the compound’s potential for various applications in medicinal chemistry and industrial processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[2-{[5-(4-methoxybenzyl)-1,3,5-triazinan-2-yliden]amino}-4-oxo-1,3-thiazol-5(4H)-yliden]acetate typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency of the synthesis process. The choice of solvents, temperature control, and purification techniques such as crystallization or chromatography are crucial for the successful production of high-quality this compound .
化学反応の分析
Types of Reactions
Methyl 2-[2-{[5-(4-methoxybenzyl)-1,3,5-triazinan-2-yliden]amino}-4-oxo-1,3-thiazol-5(4H)-yliden]acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are employed in substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can exhibit different biological and chemical properties, making them valuable for further research and application .
科学的研究の応用
Methyl 2-[2-{[5-(4-methoxybenzyl)-1,3,5-triazinan-2-yliden]amino}-4-oxo-1,3-thiazol-5(4H)-yliden]acetate has a wide range of scientific research applications:
作用機序
The mechanism of action of Methyl 2-[2-{[5-(4-methoxybenzyl)-1,3,5-triazinan-2-yliden]amino}-4-oxo-1,3-thiazol-5(4H)-yliden]acetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects.
Pathways Involved: It may interfere with cellular processes such as DNA replication, protein synthesis, and signal transduction pathways, resulting in antimicrobial or anticancer effects.
類似化合物との比較
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal agent with a thiazole structure.
Uniqueness
Methyl 2-[2-{[5-(4-methoxybenzyl)-1,3,5-triazinan-2-yliden]amino}-4-oxo-1,3-thiazol-5(4H)-yliden]acetate is unique due to its combination of a thiazole ring and a triazinan ring, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with different molecular targets and exhibit a broader range of activities compared to other similar compounds .
特性
分子式 |
C17H19N5O4S |
|---|---|
分子量 |
389.4 g/mol |
IUPAC名 |
methyl (2Z)-2-[(2E)-2-[[3-[(4-methoxyphenyl)methyl]-2,4-dihydro-1H-1,3,5-triazin-6-yl]imino]-4-oxo-1,3-thiazolidin-5-ylidene]acetate |
InChI |
InChI=1S/C17H19N5O4S/c1-25-12-5-3-11(4-6-12)8-22-9-18-16(19-10-22)21-17-20-15(24)13(27-17)7-14(23)26-2/h3-7H,8-10H2,1-2H3,(H2,18,19,20,21,24)/b13-7- |
InChIキー |
BNPKCOQFOQKZIM-QPEQYQDCSA-N |
異性体SMILES |
COC1=CC=C(C=C1)CN2CNC(=NC2)/N=C/3\NC(=O)/C(=C/C(=O)OC)/S3 |
正規SMILES |
COC1=CC=C(C=C1)CN2CNC(=NC2)N=C3NC(=O)C(=CC(=O)OC)S3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(cyclopentylamino)-5-(3-thienyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14940270.png)
![ethyl 2-amino-4',4',6',7,7-pentamethyl-2',5-dioxo-5,6,7,8-tetrahydro-4'H-spiro[chromene-4,1'-pyrrolo[3,2,1-ij]quinoline]-3-carboxylate](/img/structure/B14940274.png)
![2-methyl-5-(naphthalen-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B14940282.png)
![N-(2-methoxyphenyl)-2-methyl-4-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B14940286.png)

![1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(3-hydroxyphenyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B14940298.png)
![7-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B14940308.png)
![Tetramethyl 6'-[(3,4-dichlorophenyl)carbamoyl]-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B14940310.png)
![N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}-2,2-dimethylpropanamide](/img/structure/B14940316.png)
![8-Methoxy-4,4-dimethyl-6-[(2-pyrimidinylsulfanyl)methyl]-4H-pyrrolo[3,2,1-IJ]quinoline-1,2-dione](/img/structure/B14940327.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-4-phenylbutanamide](/img/structure/B14940333.png)
![2-methyl-5-oxo-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B14940334.png)
![N-(3-methoxyphenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14940340.png)
![1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)octan-1-one](/img/structure/B14940342.png)
